Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 99967-77-8
VCID: VC2838398
InChI: InChI=1S/C10H15N3O2S/c1-15-9(14)7-8(11)12-10(16-7)13-5-3-2-4-6-13/h2-6,11H2,1H3
SMILES: COC(=O)C1=C(N=C(S1)N2CCCCC2)N
Molecular Formula: C10H15N3O2S
Molecular Weight: 241.31 g/mol

Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate

CAS No.: 99967-77-8

Cat. No.: VC2838398

Molecular Formula: C10H15N3O2S

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate - 99967-77-8

Specification

CAS No. 99967-77-8
Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol
IUPAC Name methyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C10H15N3O2S/c1-15-9(14)7-8(11)12-10(16-7)13-5-3-2-4-6-13/h2-6,11H2,1H3
Standard InChI Key IHIKCKURGHDKRM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=C(S1)N2CCCCC2)N
Canonical SMILES COC(=O)C1=C(N=C(S1)N2CCCCC2)N

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate features a thiazole core substituted with functional groups at three positions. The compound's structural arrangement includes an amino group at position 4, a methyl carboxylate at position 5, and a piperidin-1-yl group at position 2. This specific substitution pattern contributes to the compound's reactivity and potential biological activities.

Physical and Chemical Properties

The comprehensive physical and chemical properties of Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate are summarized in Table 1, providing essential information for researchers and chemists working with this compound.

Table 1: Physical and Chemical Properties of Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate

PropertyValueReference
CAS Registry Number99967-77-8
Molecular FormulaC₁₀H₁₅N₃O₂S
Molecular Weight241.31 g/mol
IUPAC Namemethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate
Standard InChIInChI=1S/C10H15N3O2S/c1-15-9(14)7-8(11)12-10(16-7)13-5-3-2-4-6-13/h2-6,11H2,1H3
Standard InChIKeyIHIKCKURGHDKRM-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(N=C(S1)N2CCCCC2)N

Structural Features

The compound possesses several key structural features that define its chemical behavior:

  • A five-membered thiazole ring containing sulfur and nitrogen atoms, which serves as the central scaffold

  • A primary amino group at position 4, contributing to hydrogen bonding capabilities and nucleophilicity

  • A methyl carboxylate ester at position 5, providing an electrophilic center and potential for further derivatization

  • A piperidin-1-yl group at position 2, adding a basic nitrogen-containing heterocycle that can influence solubility and receptor interactions

These structural elements create a molecule with multiple reactive sites and pharmacophoric features that may contribute to its potential biological activities.

Chemical Reactivity and Reactions

Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate contains several functional groups that can participate in various chemical transformations. Understanding these reaction possibilities is crucial for utilizing this compound in organic synthesis and medicinal chemistry applications.

Reactions of the Amino Group

The primary amino group at position 4 can undergo several reactions:

  • Acylation reactions with acid chlorides or anhydrides to form amides

  • Reductive amination with aldehydes or ketones

  • Nucleophilic substitution reactions

  • Diazotization followed by various transformations

Reactions of the Ester Group

The methyl ester functionality at position 5 provides opportunities for:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification to form different esters

  • Reduction to aldehyde or alcohol derivatives

  • Aminolysis to form amides

These transformations allow for the development of a diverse library of derivatives with potentially enhanced or modified biological activities.

Structure-Activity Relationships and Related Compounds

Examining structurally related compounds provides insights into the potential biological activities of Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate and highlights how structural modifications might affect its properties.

Closely Related Analogues

Several closely related compounds have been described in the literature:

  • Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate: This compound differs only in the ester group (ethyl vs. methyl) and may exhibit similar biological properties .

  • Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate: Features a methylpiperazine instead of piperidine at position 2, potentially altering solubility and biological activity profiles .

  • Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate: Contains a different arrangement of the piperidine moiety, which may affect receptor binding and pharmacokinetic properties .

Structure-Activity Relationship Insights

Research on related 2-aminothiazole derivatives has revealed several structure-activity relationship (SAR) trends that may be applicable to our compound of interest:

  • The amino group at position 4 often serves as a key pharmacophoric element, participating in hydrogen bonding with biological targets .

  • The nature of the substituent at position 2 (in this case, the piperidin-1-yl group) significantly influences biological activity, with nitrogen-containing heterocycles often enhancing activity against certain targets .

  • Modifications to the ester group at position 5 can alter the compound's lipophilicity, metabolic stability, and binding properties .

Table 2: Comparison of Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural DifferenceReference
Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylateC₁₀H₁₅N₃O₂S241.31 g/molReference compound
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylateC₁₁H₁₇N₃O₂S255.34 g/molEthyl vs. methyl ester
Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylateC₁₀H₁₆N₄O₂S256.33 g/molMethylpiperazine vs. piperidine
Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylateC₁₁H₁₆N₂O₂S240.32 g/molDifferent piperidine attachment

Current Research and Future Perspectives

Research involving thiazole derivatives continues to expand, with particular interest in their medicinal applications. Several trends in current research may influence future work with Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate.

Emerging Research Directions

Current research involving similar thiazole derivatives focuses on:

  • Development of kinase inhibitors: 2-Aminothiazole derivatives have shown promise as kinase inhibitors, with applications in cancer treatment. Dasatinib, which contains a 2-aminothiazole core, is an approved anticancer drug targeting multiple kinases .

  • Multi-targeted drug design: Compounds with the 2-aminothiazole scaffold are being explored for their ability to modulate multiple biological targets simultaneously, potentially leading to enhanced therapeutic effects with reduced side effects .

  • Improved synthetic methodologies: Research into more efficient, environmentally friendly synthesis methods for thiazole derivatives continues to advance, potentially making these compounds more accessible for research and development .

Future Research Opportunities

Several promising areas for future research with Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate include:

  • Comprehensive biological activity profiling: Systematic evaluation of the compound's activity across multiple biological targets and disease models.

  • Development of derivative libraries: Creation of focused libraries based on this scaffold to explore structure-activity relationships in depth.

  • Investigation of synergistic effects: Exploration of potential synergistic effects when combined with other bioactive molecules.

  • Drug delivery applications: Exploration of this compound as part of novel drug delivery systems or prodrug approaches .

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